beta-Narcotine

Description

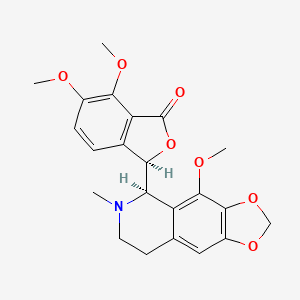

Structure

2D Structure

3D Structure

Properties

CAS No. |

3860-46-6 |

|---|---|

Molecular Formula |

C22H23NO7 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m1/s1 |

InChI Key |

AKNNEGZIBPJZJG-QZTJIDSGSA-N |

SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Other CAS No. |

3860-46-6 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Historical Context of Alkaloid Research and Beta Narcotine Discovery

The study of alkaloids began in earnest in the early 19th century, marked by the landmark isolation of morphine from opium in 1804 by Friedrich Wilhelm Adam Sertürner. oup.commdpi.com This discovery catalyzed a wave of scientific exploration into the chemical constituents of plants, leading to the isolation of numerous biologically active compounds. nih.gov Shortly thereafter, in 1817, the French chemist Pierre-Jean Robiquet isolated another compound from opium, which he named narcotine. Initially, narcotine was mistakenly believed to possess narcotic properties, a misconception that led to its name.

Further research throughout the 19th and early 20th centuries focused on elucidating the complex chemical structures of these alkaloids. duke.edu It was eventually understood that narcotine is a phthalideisoquinoline alkaloid, structurally distinct from opioid alkaloids like morphine. researchgate.net The development of stereochemistry revealed that naturally occurring narcotine is specifically the (-)-α-narcotine isomer. researchgate.net The existence and synthesis of its isomers, including (-)-β-narcotine, were detailed in later chemical literature. researchgate.netgoogle.com For instance, a synthesis of (-)-β-narcotine was achieved through the direct condensation of cotarnine (B190853) and iodomeconine, offering an improved yield and shorter reaction time compared to earlier methods. researchgate.net This deeper understanding of its isomeric forms allowed for more precise investigations into the structure-activity relationships of the narcotine scaffold.

Significance of Phthalideisoquinoline Alkaloids in Chemical and Biological Inquiry

Phthalideisoquinoline alkaloids are a structurally diverse group of natural products characterized by an isoquinoline (B145761) moiety linked to a phthalide (B148349) group. This class of compounds, found in plant families such as Papaveraceae and Berberidaceae, is of significant interest to chemists and biologists due to the wide range of pharmacological activities they exhibit. oup.comnih.gov

The primary mechanism of biological action that has drawn considerable academic attention to this class is their interaction with tubulin and microtubules. researchgate.net Microtubules are critical components of the cellular cytoskeleton, playing essential roles in cell division, structure, and transport. Compounds that can modulate microtubule dynamics are valuable tools in cell biology and have been successfully developed as anticancer agents. nih.gov

Noscapine (B1679977), the most studied phthalideisoquinoline alkaloid, binds to tubulin, alters microtubule dynamics, and induces cell cycle arrest, ultimately leading to apoptosis (programmed cell death) in cancer cells. mdpi.comresearchgate.net This activity, coupled with its low toxicity profile in preclinical models, has made the phthalideisoquinoline scaffold a compelling starting point for the design and synthesis of new anticancer drug candidates. acs.orgmdpi.com Researchers actively create and evaluate novel analogues, modifying the core structure to enhance potency and other pharmacological properties. monash.edunih.gov

Current Research Trajectories and Academic Relevance of Beta Narcotine Studies

Methodologies for Structural Modification and Derivatization

The structural modification and derivatization of this compound are crucial for investigating its chemical behavior and for the development of novel compounds with altered properties. These methodologies encompass a range of synthetic approaches, from the introduction of specific functional groups to precise control over stereochemistry.

Introduction of Electrophilic Moieties for Research Probes

The strategic introduction of electrophilic moieties into the this compound scaffold is a key approach for generating research probes and exploring new chemical space. One notable strategy involves derivatization at the 9'-position of this compound. This can be achieved through photoredox/nickel dual catalysis, starting from readily accessible intermediates such as 9'-bromo-N-Boc-noscapine. This method facilitates the installation of various (hetero)alkyl or (hetero)cycloalkyl groups, enhancing the sp³ character of the molecule nih.gov.

Another significant derivatization strategy involves the conjugation of amino acids to this compound. Amino acid conjugates of noscapine and cotarnine have been synthesized, particularly at the 6-position researchgate.netresearchgate.net. For instance, a method describes the introduction of a hydroxymethylene group at the ninth position of noscapine via the Blanc reaction, followed by coupling with a series of amino acids nih.gov. The coupling reaction between the hydroxymethylene-modified noscapine and amino acids, such as tryptophan, phenylalanine, valine, and leucine, typically employs reagents like EDC·HCl and HOBt in DMF nih.gov.

Table 1: Yields of Noscapine-Amino Acid Conjugates nih.gov

| Amino Acid Conjugate | Yield (%) |

| Noscapine-Tryptophan | 85–88 |

| Noscapine-Alanine | 85–88 |

| Noscapine-Valine | 75–80 |

| Noscapine-Phenylalanine | 75–80 |

| Noscapine-Leucine | 75–80 |

Electrophilic aromatic nitration is also a well-studied transformation that can be applied to aromatic compounds, including those related to this compound, to introduce nitro groups researchgate.net.

Functional Group Transformations and Stereochemical Control

Functional group transformations and stereochemical control are integral to the synthesis and modification of this compound, enabling the precise tailoring of its molecular architecture.

The synthesis of (-)-beta-Narcotine can be achieved through the direct condensation of cotarnine and iodomeconine. The stereochemistry of the resulting product is confirmed through instrumental analyses researchgate.netresearchgate.net. While the Bischler-Napieralski reaction is favored for the synthesis of the alpha-analogue, the direct condensation method offers an improved yield and shorter reaction time for this compound compared to earlier methods researchgate.net. Some synthetic routes to dl-narcotin have also involved chiral resolution to separate enantiomers google.com.

This compound can undergo degradation reactions; for instance, treatment with ethyl chloroformate at room temperature leads to the formation of a chloro-carbamate intermediate. This intermediate can subsequently convert into a carbinol and an ethoxy-carbamate, influenced by the presence of water and ethanol (B145695) in the solvents researchgate.net.

In the context of broader phthalideisoquinoline alkaloid biosynthesis, O-methylation is a common functional group transformation. This process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group researchgate.net.

Specific functionalization of the this compound scaffold includes bromination and subsequent oxidation. Bromination of noscapine can be achieved using bromine water in the presence of hydrobromic acid (HBr), yielding 9'-bromonoscapine in excellent yields nih.gov. This brominated intermediate can then be converted to its N-oxide using an oxidant such as m-CPBA nih.gov.

Table 2: Bromination of Noscapine nih.gov

| Starting Material | Reagent/Conditions | Product | Yield (%) |

| Noscapine | Br₂ water, HBr (48%) | 9'-bromonoscapine | Excellent |

Furthermore, advanced methodologies like Rh(II)-catalyzed amination have been applied for the derivatization of noscapine. This technique allows for C-H amination/oxidation of the N-methyl group on the isoquinoline (B145761) ring, leading to amidine formation, and can also result in N-amination, forming zwitterionic betaines nih.gov. The introduction of a hydroxymethylene group at the ninth position of noscapine using paraformaldehyde and HCl is another example of a functional group transformation, serving as a precursor for further derivatization with amino acids nih.gov.

Elucidation of Precursor Incorporation in this compound Biosynthesis

The biosynthesis of noscapine initiates with the condensation of two tyrosine-derived precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4HPAA). portlandpress.com This condensation leads to the formation of (S)-norcoclaurine, a foundational intermediate in the BIA pathway. portlandpress.com Subsequent hydroxylation, O-methylation, and N-methylation reactions transform (S)-norcoclaurine into (S)-reticuline, a critical branch-point intermediate for various BIAs, including noscapine. nih.govportlandpress.com

Early radiotracer studies demonstrated the incorporation of labeled tyrosine, norlaudanosoline, and (S)-reticuline into noscapine, providing initial evidence for its biosynthetic route. nih.govresearchgate.net Further research confirmed that (S)-scoulerine, a protoberberine alkaloid derived from (S)-reticuline via the berberine (B55584) bridge enzyme (BBE), is also a pathway intermediate. nih.govresearchgate.netresearchgate.net The lactone carbonyl group of noscapine is suggested to originate from the N-methyl group of reticuline (B1680550). researchgate.net

Enzymatic Steps and Gene Identification in Phthalideisoquinoline Alkaloid Pathways

The noscapine biosynthetic pathway involves a series of enzymatic steps, many of which are catalyzed by enzymes encoded within a gene cluster in the opium poppy genome. portlandpress.comresearchgate.netnih.govresearchgate.net Key enzyme families involved include cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs). portlandpress.comresearchgate.net

Key Enzymes and Their Functions in Noscapine Biosynthesis:

| Enzyme Name | Enzyme Class | Function | Substrate(s) | Product(s) | Reference |

| SOMT1, SOMT2, SOMT3 | O-methyltransferase | 9-O-methylation of (S)-scoulerine (SOMT2, SOMT3); sequential 9- and 2-O-methylation of (S)-scoulerine (SOMT1) | (S)-scoulerine | (S)-tetrahydrocolumbamine (via SOMT2, SOMT3); (S)-tetrahydropalmatine (via SOMT1) | nih.govoup.comscilit.comyork.ac.ukacs.org |

| CYP719A21 (Canadine Synthase) | Cytochrome P450 monooxygenase | Conversion of (S)-tetrahydrocolumbamine to (S)-canadine | (S)-tetrahydrocolumbamine | (S)-canadine | portlandpress.comresearchgate.netnih.gov |

| TNMT (Tetrahydroprotoberberine N-methyltransferase) | N-methyltransferase | Conversion of (S)-canadine to (S)-N-methylcanadine | (S)-canadine | (S)-N-methylcanadine | portlandpress.comnih.gov |

| CYP82Y1 ((S)-N-methylcanadine 1-hydroxylase) | Cytochrome P450 monooxygenase | 1-hydroxylation of (S)-N-methylcanadine | (S)-N-methylcanadine | 1-hydroxy-N-methylcanadine | portlandpress.comresearchgate.netnih.govuniprot.orgexlibrisgroup.comnih.govresearchgate.net |

| CYP82X2 | Cytochrome P450 monooxygenase | C13 hydroxylation of 1-hydroxy-N-methylcanadine | 1-hydroxy-N-methylcanadine | (13S,14R)-1,13-dihydroxy-N-methylcanadine | portlandpress.comresearchgate.net |

| PsAT1 (O-acetyltransferase) | O-acetyltransferase | Acetylation at C13 of (13S,14R)-1,13-dihydroxy-N-methylcanadine | (13S,14R)-1,13-dihydroxy-N-methylcanadine | 13-O-acetyl-1,13-dihydroxy-N-methylcanadine | researchgate.net |

| CYP82X1 | Cytochrome P450 monooxygenase | C8 hydroxylation of acetylated intermediate, leading to ring opening and aldehyde formation | 13-O-acetyl-1,13-dihydroxy-N-methylcanadine | Seco-berbine intermediate (e.g., 4'-O-desmethyl-3-O-acetylpapaveroxine) | portlandpress.comresearchgate.net |

| CXE1 (Carboxylesterase) | Carboxylesterase | Hydrolysis of the acetyl group | Acetylated seco-berbine intermediate | Narcotoline (B1219713) hemiacetal | researchgate.net |

| OMT2:OMT3 (Heterodimeric O-methyltransferase) | O-methyltransferase | 4'-O-methylation of 4'-O-desmethyl-3-O-acetylpapaveroxine | 4'-O-desmethyl-3-O-acetylpapaveroxine | Narcotine hemiacetal | nih.govnih.gov |

| NOS (Noscapine Synthase/SDR1) | Short-chain dehydrogenase/reductase | Dehydrogenation of narcotine hemiacetal | Narcotine hemiacetal | Noscapine | researchgate.netnih.govnih.gov |

The enzyme CYP82Y1 is particularly significant as it catalyzes the 1-hydroxylation of N-methylcanadine, marking the first committed step in noscapine biosynthesis. portlandpress.comresearchgate.netexlibrisgroup.comnih.govresearchgate.net Its activity limits the pathway flux to noscapine, and its transcripts are tightly associated with noscapine accumulation. portlandpress.comresearchgate.net The noscapine pathway also involves a protective group strategy, where an acetyl group is introduced at C13 by an O-acetyltransferase (PsAT1) to prevent premature hemiacetal formation, which is later removed by a carboxylesterase (CXE1). researchgate.net The final step is catalyzed by noscapine synthase (NOS), a short-chain dehydrogenase/reductase, which converts narcotine hemiacetal to noscapine. nih.govnih.gov

Compartmentalization of Biosynthetic Enzymes in Plant Tissues

In opium poppy, the biosynthesis and accumulation of benzylisoquinoline alkaloids, including noscapine, involve specialized cell types. Alkaloids primarily accumulate in the latex, which is the cytoplasm of laticifers, specialized internal secretory cells associated with the phloem throughout the plant. oup.compnas.orgfrontiersin.orgroyalsocietypublishing.org

While alkaloids accumulate in laticifers, the enzymes and gene transcripts involved in BIA biosynthesis are often localized to proximal sieve elements and companion cells of the phloem. researchgate.netoup.compnas.orgfrontiersin.org For instance, O-methyltransferases and an O-acetyltransferase involved in alkaloid formation are found predominantly in parenchyma cells within the vascular bundle, while codeinone (B1234495) reductase (involved in morphine biosynthesis) is localized to laticifers. pnas.org Specifically for noscapine, the final enzyme, noscapine synthase (NOS), and its transcripts are abundant in the latex, suggesting that the terminal steps of noscapine metabolism are completed within laticifers, distinct from the initial pathway steps. nih.gov The active domain of CYP82Y1 is on the cytosolic face of the endoplasmic reticulum (ER), and TNMT is a cytosolic enzyme, implying their catalytic sites are in close proximity. portlandpress.com

Regulation of this compound Biosynthesis in Opium Poppy (Papaver somniferum)

The regulation of noscapine biosynthesis in Papaver somniferum is a complex, multilayered process involving biochemical, genomic, and physiological mechanisms. researchgate.net The genes required for noscapine biosynthesis are clustered in the opium poppy genome, which is a common feature for plant specialized metabolite pathways. portlandpress.comresearchgate.netnih.govresearchgate.net This gene clustering suggests coordinated regulation.

Transcriptional regulation plays a significant role. Studies have shown that wounding can suppress the noscapine biosynthetic pathway, while upregulating transcripts in the (S)-reticuline and morphinan (B1239233) pathways. mdpi.com This suggests a prioritization of resources towards morphinan alkaloid biosynthesis (e.g., morphine) under stress conditions. mdpi.com The activity of the CYP82Y1 gene is crucial as it determines whether noscapine is biosynthesized, and its transcripts are tightly associated with noscapine accumulation. portlandpress.comresearchgate.net

Environmental factors, such as pests, disease, and climate, can influence the global output of noscapine from poppy plants, leading to instability and variability in the supply chain. sciencedaily.comscispace.com This highlights the sensitivity of the biosynthetic pathway to external conditions. Understanding the regulatory steps, including the flow of molecules into different BIA branches (e.g., noscapine vs. morphinan), is an active area of research. ukri.org

Comparative Biosynthetic Studies with Related Isoquinoline Alkaloids

Noscapine belongs to the phthalideisoquinoline alkaloid subgroup of benzylisoquinoline alkaloids (BIAs), a large and structurally diverse group of plant specialized metabolites. nih.govnih.gov The early steps of noscapine biosynthesis share common precursors and intermediates with other BIAs, such as morphine, codeine, thebaine, and papaverine, all of which are produced in Papaver somniferum. nih.govcdnsciencepub.comkegg.jpoup.com

The central intermediate (S)-reticuline serves as a major branch point. From (S)-reticuline, distinct pathways diverge to produce various alkaloid classes. For instance, the morphinan pathway, leading to morphine and codeine, involves the epimerization of (S)-reticuline to (R)-reticuline. nih.govgoogle.com In contrast, the noscapine pathway proceeds from (S)-reticuline through (S)-scoulerine. nih.govresearchgate.net

Comparison of Noscapine and Morphinan Biosynthesis at Key Branch Points:

| Pathway | Initial Common Precursor | Key Branch Point Intermediate | Diverging Intermediate | Key Enzymes/Steps | Reference |

| Noscapine | L-Tyrosine | (S)-Reticuline | (S)-Scoulerine | Berberine Bridge Enzyme (BBE), O-methyltransferases (SOMT1, SOMT2, SOMT3), CYP719A21, TNMT, CYP82Y1, CYP82X1, CYP82X2, PsAT1, CXE1, OMT2:OMT3, NOS | portlandpress.comnih.govresearchgate.netresearchgate.netnih.gov |

| Morphinan | L-Tyrosine | (S)-Reticuline | (R)-Reticuline | STORR (S-to-R reticuline), Salutaridine Synthase (SalSyn), Salutaridine Reductase (SalR), Codeinone Reductase (COR), Thebaine 6-O-demethylase (T6ODM), Codeine O-demethylase (CODM) | nih.govmdpi.comgoogle.com |

The distinct enzymatic machinery downstream of (S)-reticuline dictates the final alkaloid product. For example, impairment of the STORR gene, which controls the gateway reaction into morphinan biosynthesis, can lead to a block in morphinan synthesis and an increased production of noscapine in noscapine-producing poppy cultivars. google.com This highlights the competitive nature of these biosynthetic branches for common precursors.

Metabolic Engineering Approaches for Modulating Alkaloid Production

Metabolic engineering offers promising strategies to enhance the production of noscapine in plants and heterologous systems, addressing limitations associated with traditional cultivation. nih.govfrontiersin.orgsciencedaily.com

One significant approach involves engineering the enzymes within the noscapine biosynthetic pathway. For instance, the cytochrome P450 monooxygenase CYP82Y1, a key enzyme in noscapine biosynthesis, has been a target for enzyme engineering to improve its catalytic properties and, consequently, the plant's capacity for noscapine production. portlandpress.comresearchgate.net Fusion proteins, such as coupling CYP82Y1 with cytochrome P450 reductase (CPR) or TNMT, can enhance the efficiency of CYP82Y1 by improving electron delivery and substrate proximity. portlandpress.com

Reconstitution of the noscapine biosynthetic pathway in microbial hosts, particularly Saccharomyces cerevisiae (brewer's yeast), has demonstrated the potential for scalable and controlled production. nih.govnih.govsciencedaily.compnas.orgnih.gov This involves introducing numerous heterologous plant, bacterial, and even mammalian genes into the yeast. sciencedaily.compnas.org For example, a complete de novo noscapine biosynthetic pathway has been reconstructed in yeast, comprising over 30 enzymes, including seven endoplasmic reticulum (ER)-localized plant enzymes. pnas.orgnih.gov Optimization efforts, including tuning enzyme expression, host endogenous metabolic pathways, and fermentation conditions, have led to significant improvements in noscapine titers. pnas.orgnih.gov This microbial approach offers advantages by reducing reliance on geographically concentrated poppy cultivation, which is susceptible to environmental factors, and by avoiding the co-production of narcotic alkaloids. sciencedaily.comscispace.comnih.gov

Furthermore, strategies like virus-induced gene silencing (VIGS) have been used in planta to investigate gene function and modulate alkaloid accumulation. For example, silencing CYP82Y1 reduced noscapine levels while increasing upstream intermediates, confirming its role. exlibrisgroup.comnih.gov Similarly, reduction of SOMT1 or SOMT2 transcript levels significantly decreased noscapine accumulation. nih.govoup.comscilit.com These techniques provide valuable insights for targeted breeding and genetic modification to optimize noscapine yield in opium poppy. ukri.orggoogle.com

Structural Characteristics and Stereochemical Investigations

Elucidation of Absolute and Relative Stereochemistry of Beta-Narcotine

The elucidation of the precise three-dimensional arrangement of atoms in this compound is fundamental to its chemical identity. This involves determining both the absolute configuration at its chiral centers and the relative stereochemistry between them.

The parent compound, naturally occurring alpha-narcotine (also known as noscapine), possesses two stereocenters. Following the Cahn-Ingold-Prelog priority rules, its absolute configuration has been definitively established as (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone. drugfuture.com This corresponds to an S configuration at the carbon of the isobenzofuranone ring and an R configuration at the carbon of the tetrahydroisoquinoline ring.

This compound is formed through the epimerization of alpha-narcotine, which involves the inversion of configuration at one of its two chiral centers. This process results in a diastereomer, a stereoisomer that is not a mirror image of the original compound. Therefore, the absolute configuration of this compound is the inverse of alpha-narcotine at one center while the other remains the same, leading to either a (3R, 5'R) or (3S, 5'S) configuration. The determination of which specific epimer corresponds to this compound relies on detailed stereochemical analysis, often involving advanced spectroscopic and crystallographic methods.

The relative stereochemistry describes the orientation of the substituents at the two chiral centers relative to each other. In alpha-narcotine, the substituents have a specific spatial arrangement that distinguishes it from its diastereomer, this compound. Techniques such as Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) have been instrumental in establishing the relative stereochemistry of these systems by comparing chemical shifts with related compounds of known configuration. documentsdelivered.com

Conformational Analysis of this compound in Solution and Solid State

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. The analysis of this compound's conformation in both the solid state and in solution provides a complete picture of its structural dynamics.

Solid State Conformation: In the solid state, the conformation of a molecule is typically determined with high precision using single-crystal X-ray diffraction. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's crystal lattice structure. For the narcotine framework, X-ray crystallography reveals a relatively rigid structure composed of the isoquinoline (B145761) ring system and a dimethoxy isobenzofuranone ring. researchgate.net The heterocyclic ring of the tetrahydroisoquinoline moiety typically adopts a half-chair conformation. mdpi.com While specific crystal structure data for this compound is not as prevalent as for its alpha-diastereomer, the fundamental bond geometries would be similar, with significant differences in the spatial orientation at the inverted stereocenter.

Solution Conformation: In solution, molecules often exhibit greater conformational flexibility. The preferred conformation of this compound in various solvents can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons. Circular dichroism studies on the related alpha-narcotine have also been used to investigate structural perturbations and conformational changes upon interaction with other molecules, providing insights into its dynamic behavior in solution. nih.gov These studies help determine the molecule's shape and the relative orientation of its constituent rings when dissolved, which may differ from its conformation in the highly ordered solid state.

Diastereomeric and Enantiomeric Relationships with Alpha-Narcotine

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The stereochemical relationships between the isomers of narcotine are defined by their specific configurations at the two chiral centers.

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. acs.org They have identical physical properties except for their interaction with plane-polarized light (optical rotation) and other chiral molecules. The enantiomer of (-)-alpha-narcotine is (+)-alpha-narcotine.

Diastereomers: These are stereoisomers that are not mirror images of each other. acs.org This occurs in molecules with two or more stereocenters. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. This compound is a diastereomer of alpha-narcotine.

The four primary stereoisomers in the narcotine family are detailed in the table below.

| Isomer Name | Absolute Configuration (C3, C5') | Stereochemical Relationship to (-)-alpha-Narcotine | Optical Rotation |

|---|---|---|---|

| (-)-alpha-Narcotine (Noscapine) | (3S, 5'R) | Reference Compound | Levo (-) |

| (+)-alpha-Narcotine | (3R, 5'S) | Enantiomer | Dextro (+) |

| (-)-beta-Narcotine | (3R, 5'R) or (3S, 5'S) | Diastereomer | Levo (-) |

| (+)-beta-Narcotine | (3S, 5'S) or (3R, 5'R) | Diastereomer | Dextro (+) |

The specific configuration of this compound as either (3R, 5'R) or (3S, 5'S) depends on which of the two centers in alpha-narcotine is epimerized.

Spectroscopic and Diffraction Techniques for Structural Confirmation

A combination of advanced analytical techniques is required for the unambiguous structural confirmation of complex molecules like this compound and for distinguishing it from its stereoisomers.

X-ray Diffraction: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. rcsb.org It provides precise atomic coordinates, allowing for the unequivocal determination of both relative and absolute stereochemistry. wikipedia.org This technique was essential in confirming the configuration of related alkaloids and is the definitive method for establishing the exact structure of a specific isomer like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure in solution. mdpi.com

¹H-NMR: Provides information about the number and types of hydrogen atoms and their connectivity. The coupling constants between protons can help determine torsion angles and thus the relative stereochemistry.

¹³C-NMR: Reveals the number and electronic environment of carbon atoms in the molecule. The chemical shifts in ¹³C-NMR are particularly sensitive to stereochemical differences, making it a valuable tool for distinguishing between diastereomers like alpha- and this compound. documentsdelivered.com

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments establish correlations between different nuclei, allowing for complete assignment of all proton and carbon signals and providing definitive proof of the molecular backbone and conformational details.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS), which involves fragmenting the molecule, can also be used to distinguish between isomers, as diastereomers may exhibit different fragmentation patterns. researchgate.net

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" based on the functional groups present in the molecule. While generally not used for determining stereochemistry, the IR spectrum can confirm the presence of key functional groups (e.g., lactone carbonyl, ethers, aromatic rings) and serve to identify the compound by matching its spectrum to a reference. nist.gov

The table below summarizes key data obtained from these techniques for the narcotine scaffold.

| Technique | Information Provided for Structural Confirmation | Example Data for Narcotine (alpha-isomer) |

|---|---|---|

| X-ray Diffraction | Definitive 3D structure, absolute/relative stereochemistry, bond lengths/angles. | Orthorhombic crystal system. drugfuture.com |

| ¹H-NMR | Proton environments, connectivity, and relative stereochemistry. | Signals corresponding to aromatic, methoxy, methylenedioxy, and aliphatic protons. nih.gov |

| ¹³C-NMR | Carbon skeleton and stereochemical differentiation. | Distinct chemical shifts for each of the 22 carbon atoms. documentsdelivered.com |

| Mass Spectrometry | Molecular weight and elemental formula confirmation. | Molecular Formula: C₂₂H₂₃NO₇; Molecular Weight: 413.42 g/mol. nist.gov |

| IR Spectroscopy | Functional group identification (fingerprint). | Characteristic absorptions for C=O (lactone), C-O (ether), and aromatic C-H bonds. nist.gov |

Mechanistic Elucidation of Biological Interactions Preclinical Focus

Molecular Target Identification and Ligand-Receptor Binding Studies

Specific molecular targets and detailed ligand-receptor binding studies for beta-Narcotine in preclinical systems are not directly identified in the search results. Research often discusses molecular targets and receptor interactions in the broader context of various drug classes, such as beta-adrenergic receptors ahajournals.orgoaepublish.comjneurology.comahajournals.orgphysiology.orgjneurosci.orgacs.orgbiorxiv.org or nicotinic acetylcholine (B1216132) receptors (nAChRs) oaepublish.comacs.orgwikipedia.orgeneuro.org, but without specific data for this compound.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Specific information on this compound's modulation of intracellular signaling pathways and cellular processes in preclinical settings is not provided in the search results. While the modulation of second messenger systems and enzyme activity is a common area of pharmacological investigation, direct evidence for this compound in these specific contexts is not present.

Cellular Uptake and Subcellular Distribution Mechanisms

The cellular uptake and subcellular distribution of Noscapine (B1679977), and by extension its stereoisomer this compound, are critical for understanding its pharmacological effects. Research indicates that Noscapine can readily cross cell membranes, suggesting a passive diffusion mechanism or involvement of specific transporters. Once inside the cell, Noscapine has been observed to accumulate in the cytoplasm, where it exerts its primary effects on microtubules ebi.ac.uk. The interaction with tubulin, a key component of the cytoskeleton, is central to its mechanism of action, particularly in its antimitotic activities. Studies have shown Noscapine binding to β-tubulin, leading to the stabilization of microtubules ebi.ac.uk. This interaction suggests that its distribution within the cell is strategically directed towards the microtubule network, which is predominantly located in the cytoplasm and extends throughout the cell.

Neurobiological Interactions in Animal Models (Focus on Mechanisms)

Noscapine has been traditionally recognized for its antitussive properties, implying interactions within the central nervous system. However, detailed mechanistic studies specifically focusing on this compound's direct neurobiological interactions in animal models are limited. General research on Noscapine suggests a lack of typical opioid effects such as sedation, euphoria, or analgesia, and it does not possess addictive potential wikipedia.org. This indicates that its neurobiological interactions, if any, differ significantly from conventional opioids.

While Noscapine is known for its antitussive effects, its direct modulation of neurotransmitter release or reuptake has not been extensively characterized in the same manner as classical psychoactive compounds. Unlike certain stimulants or antidepressants, Noscapine is not reported to directly target monoamine transporters (e.g., for dopamine (B1211576), serotonin, or norepinephrine) to inhibit reuptake or stimulate release wikipedia.org. Its antitussive action is generally attributed to its non-opioid mechanism, possibly involving central cough reflex pathways without directly altering major neurotransmitter systems in a broad manner.

Specific electrophysiological studies detailing the responses of neuronal preparations to this compound are not widely documented. Research on Noscapine, in the context of its antitussive properties, suggests a potential interaction with neuronal activity related to the cough reflex, but comprehensive studies on its direct effects on ion channels, membrane potentials, or action potential firing patterns in isolated neuronal systems are limited in the publicly available literature.

There is no substantial evidence indicating that this compound or Noscapine directly induce receptor desensitization or upregulation phenomena akin to those observed with chronic exposure to certain pharmacological agents, such as opioid agonists or antagonists. Its non-addictive nature and lack of typical opioid-like side effects further support the absence of such direct receptor modulation in the central nervous system wikipedia.org.

Immunomodulatory Activities in In Vitro and Animal Models

Noscapine has demonstrated immunomodulatory activities, particularly in the context of its anti-cancer properties, where it can influence immune cell function indirectly by affecting cancer cell viability and the tumor microenvironment. In in vitro and animal models, Noscapine has been shown to modulate inflammatory responses and cytokine profiles. For instance, it can reduce the expression of pro-inflammatory cytokines, suggesting an anti-inflammatory effect. This immunomodulatory action may contribute to its broader therapeutic potential beyond its primary anti-cancer or antitussive roles.

Cellular Effects on Proliferation, Differentiation, and Apoptosis Pathways (Mechanistic)

Noscapine is well-known for its potent anti-cancer activities, primarily mediated through its interaction with microtubules. Its effects on cellular proliferation, differentiation, and apoptosis pathways are mechanistically well-defined.

Effects on Proliferation and Apoptosis:

Noscapine inhibits cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase. This arrest is a consequence of its ability to bind to tubulin and stabilize microtubules, albeit differently from classical microtubule-stabilizing agents like taxanes. By interfering with microtubule polymerization and depolymerization, Noscapine prevents the proper formation of the mitotic spindle, which is essential for chromosome segregation during cell division. This disruption triggers a spindle assembly checkpoint, leading to mitotic arrest. Prolonged mitotic arrest subsequently activates apoptotic pathways, resulting in programmed cell death.

Mechanisms of Apoptosis Induction:

The induction of apoptosis by Noscapine involves several key molecular events:

Microtubule Disruption: Noscapine binds to the colchicine-binding site on β-tubulin, altering microtubule dynamics without causing complete depolymerization or hyper-stabilization ebi.ac.uk. This "poisoning" of microtubule dynamics is sufficient to activate the spindle assembly checkpoint.

Activation of Apoptotic Pathways: The mitotic arrest induced by Noscapine leads to the activation of intrinsic apoptotic pathways. This typically involves the release of pro-apoptotic factors from mitochondria, such as cytochrome c, leading to the activation of caspases (e.g., caspase-9 and caspase-3).

Modulation of Apoptotic Proteins: Studies have shown that Noscapine can modulate the expression of various pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, shifting the balance towards apoptosis. It can also activate stress-activated protein kinases, such as JNK and p38, which are involved in apoptosis signaling.

Effects on Differentiation:

While Noscapine's primary focus in cancer research is on inhibiting proliferation and inducing apoptosis, its effects on cellular differentiation are less extensively documented. However, by influencing microtubule dynamics, which are crucial for various cellular processes including cell shape, migration, and intracellular transport, Noscapine could indirectly impact differentiation pathways. In some contexts, microtubule-targeting agents can influence the differentiation status of cancer cells, potentially leading to a more benign phenotype or increased susceptibility to other therapies.

Table 1: Mechanistic Cellular Effects of Noscapine (Applicable to this compound)

Analytical Methodologies in Beta Narcotine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating beta-narcotine from other compounds in a mixture and for its subsequent quantification. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of this compound due to its high resolution, sensitivity, and versatility nih.govresearchgate.net. Method development in HPLC involves optimizing parameters such as the mobile phase composition, column type, flow rate, and detection wavelength to achieve optimal separation and signal intensity. For the analysis of opium alkaloids, including narcotine, HPLC-UV systems are commonly employed uobasrah.edu.iqresearchgate.net. A typical setup might involve a C18 column and a mobile phase tailored to the specific properties of the alkaloids, often with a flow rate around 1.2 mL/min and detection at wavelengths like 275 nm uobasrah.edu.iqresearchgate.net.

Validation of HPLC methods is critical to ensure their reliability and suitability for intended applications. Key validation parameters, often guided by International Conference on Harmonisation (ICH) guidelines, include linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness najah.eduisfcppharmaspire.comresearchgate.netresearchgate.net. Linearity is assessed by preparing a series of concentrations and plotting the detector response (e.g., peak area) against concentration, typically aiming for a correlation coefficient (R²) greater than 0.99 najah.eduresearchgate.net. Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with results often expressed as relative standard deviation (RSD) najah.eduresearchgate.net. Accuracy is determined by measuring the recovery of known amounts of analyte from a spiked matrix researchgate.net. LOD and LOQ define the lowest concentrations that can be reliably detected and quantified, respectively najah.eduresearchgate.net. Specificity ensures that the method can accurately measure the analyte in the presence of other components, such as impurities or excipients najah.edu.

While specific HPLC parameters for this compound are often part of broader opium alkaloid analyses, studies have demonstrated successful separation and quantification. For example, a simple HPLC-based separation method has been shown to provide baseline resolution for various heroin-related alkaloids, including narcotine nih.gov.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, including this compound, particularly in complex mixtures like opium extracts uobasrah.edu.iqresearchgate.netcustoms.go.jpnih.govresearchgate.nettandfonline.comnih.gov. GC-MS offers high sensitivity and selectivity, making it suitable for trace-level determination nih.gov.

In GC-MS analysis of alkaloids, samples are typically subjected to acid hydrolysis, liquid-liquid extraction, and sometimes selective derivatization to enhance volatility and thermal stability nih.govresearchgate.net. Common GC conditions involve capillary columns, such as HP-5 (5% phenylmethylsiloxane), with specific dimensions (e.g., 50 m × 0.32 mm i.d., 0.17 μm film thickness) tandfonline.com. Helium is often used as the carrier gas at a constant flow rate (e.g., 1 mL/min) tandfonline.com. The temperature program is crucial for effective separation, with injector and detector temperatures typically maintained at 250°C and 280°C, respectively tandfonline.com.

The MS component of GC-MS identifies compounds based on their unique mass spectra, which include the molecular ion and characteristic fragment ions customs.go.jpwikipedia.org. For narcotine (molecular weight: 419 Da), a characteristic fragment ion at m/z 220 has been observed in both electron ionization (EI) and chemical ionization (CI) modes customs.go.jp. This fragmentation pattern, along with the molecular ion or quasi-molecular ion, is used for definitive identification customs.go.jp. GC-MS/MS (tandem mass spectrometry) further enhances sensitivity and selectivity by minimizing background interferences, making it valuable for analyzing alkaloids in complex matrices like tobacco or biological samples nih.gov.

Table 1: Example GC-MS Parameters for Alkaloid Analysis (General)

| Parameter | Condition | Reference |

| GC Column | HP-5 (5% phenylmethylsiloxane) | tandfonline.com |

| Column Dimensions | 50 m × 0.32 mm (i.d.), 0.17 μm film thickness | tandfonline.com |

| Detector Temperature | 280°C | tandfonline.com |

| Injector Temperature | 250°C | tandfonline.com |

| Carrier Gas | Helium (He) | tandfonline.com |

| Flow Rate | 1 mL/min | tandfonline.com |

| Ionization Mode | Electron Ionization (EI) / Chemical Ionization (CI) | customs.go.jp |

| Mass Range (m/z) | 20–440 | tandfonline.com |

Capillary Electrophoresis (CE) is an analytical technique that separates components based on their charge-to-mass ratio and electrophoretic mobility in an electric field within a narrow capillary bujhansi.ac.inptfarm.pl. CE offers advantages such as high efficiency, low sample consumption, and rapid analysis times compared to traditional chromatographic methods bujhansi.ac.injaper.in.

Various modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been applied to the analysis of opium alkaloids, including narcotine bujhansi.ac.innih.govnih.gov. CZE is particularly useful for separating ionic solutes, while MEKC can separate both charged and neutral compounds by incorporating a surfactant to form micelles, which act as a pseudostationary phase bujhansi.ac.inptfarm.pljaper.in.

For the qualitative and quantitative determination of major opium alkaloids, including narcotine, CZE methods have been developed nih.gov. A common CZE setup might use a buffer system like a 7:3 mixture of methanol (B129727) and sodium acetate (B1210297) (100 mM, pH 3.1) at an applied potential of 15 kV and a temperature of 25°C or 30°C bujhansi.ac.innih.gov. UV detection at wavelengths such as 214 nm or 224 nm is typically employed bujhansi.ac.innih.gov. The use of beta-cyclodextrins in phosphate (B84403) buffer (e.g., 20 mM beta-cyclodextrins at pH 3.23) has also been shown to effectively separate narcotine along with other components in clandestine heroin preparations within minutes nih.gov.

Performance parameters for CE methods applied to narcotine have demonstrated good precision and sensitivity. For instance, in one CZE method, the relative standard deviation (RSD) for peak area was in the range of 1.03-3.56%, and for migration time, it was 0.34-0.69% nih.gov. The limit of detection (LOD) for narcotine dissolved in methanol was reported to be 500 ng/mL nih.gov. Another study using beta-cyclodextrins reported LODs better than 1 µg/mL for narcotine and other analytes, with RSDs for migration times ≤ 0.71% and for peak areas ≤ 3.2% nih.gov.

Table 2: Example Capillary Electrophoresis Parameters for Narcotine Analysis

| Parameter | Condition | Reference |

| CE Mode | Capillary Zone Electrophoresis (CZE) | nih.govnih.gov |

| Buffer Composition | 7:3 Methanol:100 mM Sodium Acetate (pH 3.1) | nih.gov |

| Buffer Composition (Alternative) | 20 mM Beta-cyclodextrins in Phosphate Buffer (pH 3.23) | nih.gov |

| Applied Potential | 15 kV | nih.govnih.gov |

| Temperature | 24°C - 30°C | bujhansi.ac.innih.govnih.gov |

| Detection | UV detection at 200 nm, 214 nm, or 224 nm | bujhansi.ac.innih.govnih.gov |

| LOD (Narcotine) | 500 ng/mL nih.gov, < 1 µg/mL nih.gov | nih.govnih.gov |

| RSD (Peak Area) | 1.03-3.56% nih.gov, ≤ 3.2% nih.gov | nih.govnih.gov |

| RSD (Migration Time) | 0.34-0.69% nih.gov, ≤ 0.71% nih.gov | nih.govnih.gov |

Spectroscopic Identification and Characterization Methods

Spectroscopic methods provide crucial information about the molecular structure and identity of this compound, complementing chromatographic separations.

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the detailed structure of organic compounds, including this compound msu.eduwikipedia.org. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, along with two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, ROESY), are employed to assign specific atoms within the molecule and to elucidate its connectivity and stereochemistry researchgate.netwikipedia.orglibretexts.orgwiley-vch.deresearchgate.net.

For this compound, NMR analysis confirms its structure, including its stereochemistry researchgate.net. ¹H NMR spectra provide information about the number of different types of protons, their chemical environments (chemical shifts), and their neighboring protons (coupling patterns and constants) wikipedia.orglibretexts.orgwiley-vch.de. For instance, the aliphatic and aromatic parts of alkaloid molecules like nicotine (B1678760) (structurally related to narcotine) show distinct regions in the ¹H NMR spectrum, allowing for the assignment of protons based on their deshielding effects wiley-vch.de. ¹³C NMR provides insights into the carbon skeleton, with different carbon environments yielding distinct signals msu.eduwikipedia.org. The larger range of chemical shifts in ¹³C NMR compared to ¹H NMR helps in resolving signals, and techniques that block carbon-proton spin coupling can yield high, narrow singlets for each carbon, aiding in their distinction wikipedia.org.

2D NMR techniques are particularly valuable for complex structures. COSY (Correlation Spectroscopy) reveals proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached wiley-vch.deresearchgate.net. ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about spatial proximity between nuclei, which is crucial for determining relative stereochemistry and conformation researchgate.net. These comprehensive NMR analyses allow for a robust and unambiguous structural assignment of this compound researchgate.net.

Mass Spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to provide structural information through the analysis of its fragmentation pattern wikipedia.org. For this compound, MS is a critical tool for confirming its identity and for understanding its molecular integrity.

Different ionization techniques, such as Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI), are applied depending on the sample and desired information nih.govcustoms.go.jp. EI typically produces extensive fragmentation, providing characteristic fragment ions that are unique to the molecule's structure customs.go.jpwikipedia.org. CI often yields a prominent quasi-molecular ion (e.g., [M+H]⁺), which helps in confirming the molecular weight customs.go.jp. ESI is widely used for less volatile and thermally labile compounds, often coupled with HPLC (LC-ESI-MS/MS) for analyzing alkaloids in complex biological matrices nih.govresearchgate.net.

For narcotine (molecular weight approximately 419 Da), studies have identified key fragmentation ions. In both EI and CI modes, a characteristic fragment ion at m/z 220 has been observed customs.go.jp. This ion is significant for the identification of narcotine customs.go.jp. While some alkaloids like morphine and codeine show characteristic M-57 (C₃H₇N) ions in EI mode, this particular fragment is not typically observed for narcotine in CI mode customs.go.jp. Tandem mass spectrometry (MS/MS or MSⁿ) further elucidates fragmentation pathways by isolating specific ions and subjecting them to further fragmentation, providing more detailed structural insights nih.govwikipedia.orgresearchgate.net. This detailed understanding of fragmentation is highly useful for specific fragment selection in targeted analyses or for recognizing related compounds researchgate.net.

Table 3: Mass Spectrometry Characteristics of Narcotine

| Parameter | Observation | Reference |

| Molecular Weight | ~419 Da | customs.go.jp |

| Characteristic Fragment Ion | m/z 220 (observed in EI and CI modes) | customs.go.jp |

| Molecular Ion (EI) | Often observed, but fragmentation is extensive | customs.go.jpwikipedia.org |

| Quasi-Molecular Ion (CI/ESI) | [M+H]⁺ often observed | nih.govcustoms.go.jp |

| Fragmentation Behavior | Cleavage of piperidine (B6355638) ring is not a featured route for narcotine, unlike some other related alkaloids. | nih.gov |

X-ray Crystallography for Crystal Structure Determination

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides critical information regarding the molecular structure, conformation, and intermolecular interactions of a compound. X-ray diffraction powder photographs and data have been collected for narcotine, demonstrating its application in characterizing the solid-state properties of this compound cdnsciencepub.comcdnsciencepub.com. Furthermore, the crystal structure of (-)-β-Narcotine has been a subject of study koreascience.kr. This technique is routinely employed for the identification of crystalline materials, including narcotics, by generating unique diffraction patterns or "fingerprints" that correspond to their specific molecular structure unodc.orgsmiths.com.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Advanced hyphenated techniques, which combine separation methods with detection methods, are indispensable tools for the analysis of complex mixtures containing this compound and other related alkaloids. Liquid Chromatography-Mass Spectrometry (LC-MS), including its tandem variations such as LC-MS/MS and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QqQ-MS/MS), stands as a widely preferred and reliable method for the separation and detection of narcotic drugs, including opium alkaloids like narcotine scirp.orgoalib.commedwinpublishers.comchemicalpapers.comresearchgate.netmdpi.comacs.orgnih.govroyalsocietypublishing.orgresearchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) represents another robust hyphenated technique utilized for the identification and quantification of narcotic analgesics and various alkaloids in diverse matrices nih.govmanupatra.innih.govresearchgate.netresearchgate.netmanupatra.in. High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) has also emerged as an efficient hyphenated technique for the identification and separation of narcotic drugs, including narcotine scirp.orgoalib.com. These advanced methodologies offer significant advantages, such as enhanced sensitivity for low-level detection, high specificity, and the capability to deliver precise and accurate results for forensic investigations and in addressing complex analytical challenges medwinpublishers.comresearchgate.net.

Sample Preparation Strategies for Research Matrixes

Effective sample preparation is a critical preliminary step in the analytical workflow for this compound, particularly when dealing with various research matrices. This stage ensures the efficient isolation and purification of the analyte, optimizing it for subsequent instrumental analysis. Common extraction methods for opium alkaloids, including narcotine, from plant matrices such as poppy seeds and bakery products, frequently involve solid-liquid extraction (SLE) mdpi.comacs.org. This process typically includes mechanical steps like grinding, homogenizing, and sieving the raw sample, followed by extraction using suitable solvents such as methanol/water/formic acid or methanol acidified with acetic acid mdpi.comacs.orgwur.nl.

Magnetic solid-phase extraction (MSPE), utilizing mesostructured silica-coated magnetic nanoparticles, has been optimized for the determination of opium alkaloids in poppy seeds, demonstrating high adsorption capacity and favorable recovery values mdpi.comacs.orgresearchgate.net. Other sample preparation techniques employed in alkaloid research include solid-phase extraction (SPE) jst.go.jp and liquid-liquid extraction (LLE) nih.govnih.gov. Historically, purification steps like column chromatography have been applied for the separation and purification of narcotine from crude mixtures unodc.org. Additionally, supercritical CO2 extraction is recognized as a "green" alternative method for extracting compounds from plant materials mdpi.com.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Pharmacophoric Features Essential for Biological Interaction

Pharmacophore modeling aims to identify the essential structural features, such as functional groups and their spatial arrangement, that are necessary for a compound's biological activity. This information is crucial for designing new compounds with optimized potency and selectivity. d-marin.comunina.it While specific pharmacophoric features for beta-narcotine itself are not extensively detailed in the provided search results, general principles from opioid SAR studies, to which narcotine is structurally related, can offer insights. For instance, in opioid agonists, key features often include a phenolic hydroxyl group for hydrogen bonding, an aromatic ring for van der Waals interactions, and an amine group for ionic bonding. slideshare.net The presence and arrangement of these features are critical for interaction with opioid receptors. nih.gov

Systematic Structural Modifications and Their Mechanistic Consequences

Systematic structural modifications of lead compounds are a cornerstone of SAR studies, allowing researchers to correlate specific changes in chemical structure with alterations in biological activity and mechanistic consequences. d-marin.com For compounds related to this compound, such as noscapine (B1679977) (which is also known as narcotine), modifications have been explored, particularly in the context of anticancer activity. For example, halogenated noscapine analogues have been synthesized and shown to exhibit higher tubulin-binding activity than noscapine itself, leading to enhanced inhibition of human cancer cell proliferation. Notably, a bromo-analog of noscapine was found to be approximately 40-fold more potent in inhibiting MCF-7 cell proliferation. researchgate.net Other modifications to noscapine, including N-alkyl amine, 1,3-diynyl, 9-vinyl-phenyl, and 9-arylimino derivatives, have also been developed, with their mechanism of action often linked to tubulin inhibition. wikipedia.org

Table 1: Examples of Structural Modifications and Their Impact on Noscapine Analogues

| Analogue Type | Structural Modification | Observed Activity/Consequence | Reference |

| Halogenated Noscapine | Introduction of halogen (e.g., bromine) | Increased tubulin-binding activity; up to 40-fold more potent in inhibiting MCF-7 cell proliferation. | researchgate.net |

| N-alkyl amine derivatives | Alkylation of the nitrogen atom | Tubulin inhibition, potential anticancer activity. | wikipedia.org |

| 1,3-diynyl derivatives | Introduction of diynyl groups | Tubulin inhibition, potential anticancer activity. | wikipedia.org |

| 9-vinyl-phenyl derivatives | Introduction of vinyl-phenyl groups at position 9 | Tubulin inhibition, potential anticancer activity. | wikipedia.org |

| 9-arylimino derivatives | Introduction of arylimino groups at position 9 | Tubulin inhibition, potential anticancer activity. | wikipedia.org |

Role of Stereochemistry in Ligand-Receptor Recognition

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in how a ligand interacts with its receptor. Enantiomers, which are non-superimposable mirror images, can exhibit different pharmacokinetic, pharmacodynamic, therapeutic, and adverse effect profiles when interacting with chiral biological systems. oup.comrsc.org For this compound, its structure, including stereochemistry, has been confirmed by instrumental analyses. researchgate.net Studies on related compounds, such as fentanyl analogues, demonstrate that atropisomers (a type of stereoisomerism involving restricted rotation around a bond) can lead to distinct binding modes and functional effects on receptors, with one atropisomer acting as an agonist and another as an antagonist. acs.org Similarly, different stereoisomers of compounds can show significant differences in binding site interactions, highlighting the critical role of chirality in ligand-receptor recognition. nih.gov

Design Principles for Novel this compound Analogues with Targeted Interactions

The design of novel this compound analogues with targeted interactions involves applying principles of medicinal chemistry to optimize desired biological activities. This often includes strategies such as lead optimization, where the chemical structure is systematically altered to improve potency, selectivity, and pharmacokinetic properties. d-marin.com The goal is to maximize contact with the intended receptor while minimizing binding to non-intended receptors, often through a balanced mix of hydrophobic, polar, and specialized interactions. americanpharmaceuticalreview.com For instance, in the development of opioid ligands, modifications to specific positions on a core scaffold can be utilized to tailor efficacy and selectivity for different receptor subtypes. nih.gov The synthesis of natural product-inspired and -derived analogues is an active field, where strategies like privileged scaffolds and diversity-generating approaches are combined to discover new bioactive molecules. rsc.org

Application of Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools used to elucidate SAR by visualizing and interacting with the 3D structures of molecules and their target proteins. d-marin.com Molecular docking studies can predict how well a molecule binds to its target, providing insights into the molecular interactions responsible for its activity. d-marin.compensoft.net This aids in designing molecules with improved binding affinity and selectivity. d-marin.com For example, molecular modeling studies, including docking and molecular dynamics simulations, have been extensively used to understand the binding modes and interaction mechanisms of various ligands with their receptors, such as opioid receptors. acs.orgnih.gov These computational approaches can reveal important molecular interactions, confirm SAR derived from pharmacological assessments, and guide structure-based drug design. acs.org

Table 2: Applications of Computational Chemistry in SAR Elucidation

| Computational Method | Application in SAR Elucidation | Key Insights Provided | Reference |

| Molecular Docking | Predicts ligand-target binding modes and affinities. | Elucidates molecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) responsible for activity. Guides design for improved binding affinity and selectivity. | d-marin.compensoft.netacs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Studies the dynamics of ligand-receptor interactions over time. | Reveals subtle differences in hydrogen bond formation and conformational changes upon ligand binding, providing a molecular understanding of activity. | acs.orgnih.gov |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Guides the design of new compounds with optimized potency and selectivity, irrespective of the exact molecular scaffold. | d-marin.comunina.it |

Metabolic Fate and Biotransformation Pathways in Experimental Systems

In Vitro Metabolism Studies Using Subcellular Fractions and Cell Cultures

In vitro systems, such as subcellular fractions (microsomes, S9 fractions, and cytosol) and cell cultures (e.g., hepatocytes), are widely utilized to investigate the metabolism of drug candidates like beta-narcotine eurekaselect.comxenotech.comresearchgate.netwuxiapptec.com. These systems allow for the characterization of metabolic pathways and the identification of enzymes involved under controlled conditions evotec.comxenotech.com.

Studies using animal microsomes and hepatocytes have identified several key phase I metabolites of this compound. In mouse liver microsomes (MLMs) and human liver microsomes (HLMs), various phase I metabolites have been detected, including N-demethylated, hydroxylated, and bis-demethylated products nih.govnih.gov. Additionally, metabolites resulting from the cleavage of the methylenedioxy group have been observed nih.govresearchgate.net.

A notable metabolic pathway involves the C-C bond cleavage of this compound, leading to the formation of hydrocotarnine (B1197335) and meconine mdpi.compnas.org. This cleavage has been observed in vitro using HLMs and human P450 isoforms mdpi.com.

Phase II metabolism primarily involves glucuronidation. Several novel glucuronide conjugates of this compound have been detected and their structures elucidated through mass spectrometry, indicating extensive phase II metabolism nih.govnih.gov.

Table 1: Key Phase I Metabolites of this compound Identified In Vitro

| Metabolite Type | Description | Observed In | Citation |

| N-demethylated metabolite | Removal of a methyl group from a nitrogen atom. | Mouse Liver Microsomes (MLMs), HLMs | nih.govnih.gov |

| Hydroxylated metabolites | Addition of a hydroxyl group. | MLMs, HLMs | nih.govnih.gov |

| Bis-demethylated metabolite | Removal of two methyl groups. | MLMs, HLMs | nih.govnih.gov |

| Metabolite with methylenedioxy group cleavage | Cleavage of the methylenedioxy group, potentially forming a catechol. | HLMs | nih.govresearchgate.net |

| Hydrocotarnine | Product of C-C bond cleavage. | HLMs | mdpi.compnas.org |

| Meconine | Product of C-C bond cleavage. | HLMs | mdpi.compnas.org |

Recombinant enzyme screening and inhibition studies have identified the specific enzyme systems responsible for this compound's biotransformation. Cytochrome P450 (CYP) enzymes play a significant role in its phase I metabolism nih.govnih.govmdpi.com. Specifically, CYP2C9, CYP2C19, and CYP3A4/5 have been identified as important enzymes, with CYP2C9 often highlighted as the most crucial researchgate.netspringermedizin.de. CYP3A4 also plays a significant role in the C-C bond cleavage pathway mdpi.com.

Flavin-containing monooxygenases (FMOs), particularly FMO1, have also been shown to be involved in this compound metabolism nih.govnih.govnih.gov. FMOs are a family of microsomal enzymes that catalyze the oxidative metabolism of xenobiotics containing nucleophilic heteroatoms nih.govfrontiersin.orgresearchgate.net.

Phase II metabolism, primarily glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). UGT1A1, UGT1A3, UGT1A9, and UGT2B7 have been identified as involved in the glucuronidation of this compound metabolites nih.govnih.gov.

Table 2: Enzyme Systems Involved in this compound Metabolism

| Enzyme Class | Specific Isoforms Identified | Role in Metabolism | Citation |

| Cytochrome P450 (CYP) | CYP2C9 | Major role in phase I metabolism | researchgate.netspringermedizin.de |

| CYP2C19 | Involved in phase I metabolism | researchgate.netspringermedizin.de | |

| CYP3A4/5 | Involved in phase I metabolism, C-C bond cleavage | researchgate.netmdpi.comspringermedizin.de | |

| Flavin-Containing Monooxygenase (FMO) | FMO1 | Involved in oxidative metabolism | nih.govnih.gov |

| UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT1A3, UGT1A9, UGT2B7 | Catalyze glucuronidation (Phase II) | nih.govnih.gov |

In Vivo Metabolic Profiling in Animal Models

In vivo metabolic profiling in animal models provides comprehensive information on the rate and extent of metabolism, excretion pathways, and the identification of circulating metabolites criver.comnih.gov. Mice are a commonly used model for studying the anti-tumor activities and metabolism of this compound nih.govmdpi.com.

After oral administration to mice, several novel phase I metabolites of this compound have been detected in biological fluids such as urine and feces nih.govnih.gov. These include N-demethylated, hydroxylated, and bis-demethylated metabolites, as well as metabolites resulting from the cleavage of the methylenedioxy group nih.govnih.govresearchgate.net. Additionally, novel glucuronides have been identified in urine, indicating significant phase II conjugation and excretion via the renal pathway nih.govnih.govalwsci.com.

The C-C cleavage products, hydrocotarnine and meconine, have also been observed in the urine samples of animal models (rats and rabbits) and human subjects, further confirming this unique biotransformation pathway in vivo mdpi.compnas.org. This compound undergoes extensive 'first-pass' metabolism in rats, rabbits, and humans, primarily through C-C cleavage, O-demethylation, and cleavage of the methylenedioxy group nih.govresearchgate.net.

Table 3: Excretion Pathways and Metabolites Identified In Vivo

| Metabolite Type | Excretion Pathway (Primary) | Animal Models Observed In | Citation |

| N-demethylated metabolite | Urine, Feces | Mice | nih.govnih.gov |

| Hydroxylated metabolites | Urine, Feces | Mice | nih.govnih.gov |

| Bis-demethylated metabolite | Urine, Feces | Mice | nih.govnih.gov |

| Metabolite with methylenedioxy group cleavage | Urine, Feces | Mice | nih.govnih.gov |

| Glucuronides | Urine | Mice | nih.govnih.gov |

| Hydrocotarnine | Urine | Rats, Rabbits | mdpi.compnas.org |

| Meconine | Urine | Rats, Rabbits | mdpi.compnas.org |

While the provided sources discuss enantioselective metabolism for other compounds like nicotine (B1678760) and pentedrone, and the general concept that stereoisomers can undergo different metabolic pathways due to enzyme systems oup.commdpi.comresearchgate.netnih.govnih.gov, specific detailed findings regarding the enantioselective metabolism of this compound itself in preclinical systems were not explicitly detailed in the search results. However, as this compound (noscapine) is a chiral molecule, it is plausible that enantioselective metabolism could occur, influencing its pharmacokinetic and pharmacodynamic properties researchgate.netdiff.org.

Biotransformation Enzymes and Their Genetic Polymorphisms in Research Contexts

Genetic polymorphisms in drug-metabolizing enzymes can significantly influence inter-individual variability in drug response, including efficacy and toxicity nih.govoatext.com. For this compound, the involvement of several CYPs (CYP2C9, CYP2C19, CYP3A4/5) and FMO1, along with UGTs (UGT1A1, UGT1A3, UGT1A9, UGT2B7), suggests that genetic variations in these enzymes could affect its metabolism nih.govnih.govresearchgate.netspringermedizin.de.

CYP2C9, CYP2C19, and CYP2D6 are known for their high genetic variability in the human population, with numerous allelic variants identified that can cause significant functional effects mdpi.com. Although CYP3A4 has fewer severe loss-of-function alleles, it is a major enzyme in drug metabolism mdpi.com. FMO3 also has common variants that can moderately affect its activity omu.edu.tr. Genetic polymorphisms in UGTs also contribute to inter-individual differences in drug metabolism upol.czmsdmanuals.com.

Research in this area often involves studying regulatory sequences and non-coding regions that may harbor regulators of gene expression, in addition to the genes themselves nih.gov. Understanding these genetic variations is crucial for predicting individual susceptibility to altered drug metabolism and potential adverse effects oatext.combiochemia-medica.com.

Table 4: Biotransformation Enzymes with Known Genetic Polymorphisms Relevant to Drug Metabolism

| Enzyme Class | Key Isoforms (Examples) | Impact of Genetic Polymorphism (General) | Citation |

| Cytochrome P450 (CYP) | CYP2C9, CYP2C19, CYP2D6 | High variability, significant functional effects, individual susceptibility | mdpi.comoatext.com |

| CYP3A4 | Fewer severe loss-of-function alleles, but major metabolic enzyme | mdpi.comoatext.com | |

| Flavin-Containing Monooxygenase (FMO) | FMO3 | Common variants can moderately affect activity | omu.edu.tr |

| UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT1A3, UGT1A9, UGT2B7 | Contribute to inter-individual differences in drug metabolism | nih.govnih.govupol.czmsdmanuals.com |

Impact of Co-administered Compounds on this compound Metabolism in Preclinical Models

This compound (noscapine) undergoes significant first-pass metabolism primarily through C–C cleavage, O-demethylation, and the cleavage of the methylenedioxy group in preclinical models such as rats and rabbits, as well as in humans. wikipedia.org Key drug-metabolizing enzymes implicated in its biotransformation include various cytochrome P450 (CYP) isoforms (e.g., CYP2C9, CYP3A4/5, CYP1A1/2, CYP2C19), flavin-containing mono-oxygenase 1 (FMO1), and UDP-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7. wikipedia.orgwikidata.org Notably, CYP2C9 has been identified as a highly important enzyme in noscapine (B1679977) metabolism. nih.gov The co-administration of other compounds can significantly modulate these enzymatic activities, thereby altering the metabolic profile and exposure of this compound.

Modulation by Dietary Agents

Preclinical studies in mice have investigated the influence of co-administered dietary agents on this compound pharmacokinetics and metabolism. wikidata.org Single-dose co-administration of noscapine with capsaicin (B1668287) (Cap) or piperine (B192125) (Pip) resulted in an approximate 2-fold enhancement in the relative exposure (Area Under the Curve, AUC) of noscapine. wikidata.orgcaldic.com Eugenol (Eu) also demonstrated an increase in noscapine exposure, by 1.7-fold. wikidata.org This suggests that these dietary agents may inhibit the metabolism of noscapine, leading to increased systemic exposure. wikidata.org In contrast, co-administration with curcumin (B1669340) (Cur) led to a lower exposure of noscapine compared to the other tested dietary agents. wikidata.org

Despite the initial increase in exposure with single-dose co-administration, repeated oral dosing studies revealed a different trend. When noscapine was administered repeatedly, either alone or in combination with capsaicin or piperine, a decrease in its peak plasma concentration (Cmax) and AUC over time (AUClast) was observed on day 7 compared to day 1. wikidata.orgcaldic.com For instance, noscapine Cmax decreased from 3087 ng/mL on Day 1 to 684 ng/mL on Day 7, and AUClast decreased from 1024 ng·h/mL to 508 ng·h/mL. caldic.com The decrease in exposure in the presence of capsaicin and piperine was similar to that observed with noscapine alone, suggesting that these modulators did not prevent the self-induced clearance of noscapine, possibly due to enzyme induction. wikidata.orgcaldic.com

Table 1: Impact of Dietary Agents on Noscapine Exposure in Preclinical Models (Mice)

| Co-administered Compound | Single-Dose Relative AUC Change (Fold) | Repeated Dosing (Day 7 vs. Day 1) | Key Observation | Source |

| None (Noscapine alone) | Baseline (~2 µg·h/mL) | Cmax ↓ (3087 to 684 ng/mL); AUClast ↓ (1024 to 508 ng·h/mL) | Self-clearance/Enzyme induction | wikidata.orgcaldic.com |

| Capsaicin (Cap) | ~2-fold increase | Similar decrease in Cmax & AUClast as Nos alone | Initial inhibition, but self-clearance persists | wikidata.orgcaldic.com |

| Piperine (Pip) | ~2-fold increase | Similar decrease in Cmax & AUClast as Nos alone | Initial inhibition, but self-clearance persists | wikidata.orgcaldic.com |

| Eugenol (Eu) | ~1.7-fold increase | Not specified | Potential inhibition of metabolism | wikidata.org |

| Curcumin (Cur) | Lower exposure | Not specified | Different metabolic modulation | wikidata.org |

Interaction with Ethanol (B145695)

Studies in male Wistar rats have demonstrated that co-administration of this compound (noscapine) with ethanol significantly alters hepatic biotransformation systems. researchgate.netguidetopharmacology.org Oral administration of noscapine alone (200 mg/kg body weight) for 5 days led to a substantial decrease in hepatic microsomal cytochrome P-450 content by approximately 91% and a decline of about 36% in NADPH-cytochrome c reductase activity. researchgate.net The combination of noscapine and ethanol antagonized the ethanol-induced elevation of cytochrome P-450 levels. researchgate.net

Furthermore, noscapine administration was associated with decreased glutathione (B108866) (GSH) content and enhanced lipid peroxidation in rat livers. researchgate.net When noscapine and ethanol were co-exposed, a more pronounced elevation in lipid peroxidation was observed, and glutathione levels decreased even more significantly. researchgate.net These findings suggest that the biotransformation of both noscapine and ethanol is considerably altered during acute co-exposures, potentially due to glutathione depletion and the inhibition of glutathione-S-transferase (GST) and cytochrome P-450. researchgate.net

Table 2: Impact of Ethanol Co-administration on Hepatic Biotransformation in Rats

| Parameter | Noscapine Alone (200 mg/kg bw) | Noscapine + Ethanol (50% v/v) | Source |

| Hepatic Microsomal Cytochrome P-450 | ~91% decrease | Antagonized ethanol-induced elevation | researchgate.net |

| NADPH-cytochrome c reductase activity | ~36% decline | Not specified | researchgate.net |

| Glutathione (GSH) content | Decreased | Significantly decreased (more pronounced) | researchgate.net |

| Lipid Peroxidation | Enhanced | More pronounced elevation | researchgate.net |

Cytochrome P450 Enzyme Inhibition/Induction

Beyond specific dietary agents and ethanol, this compound itself has been characterized as a modulator of cytochrome P450 enzymes in preclinical and in vitro systems, which has implications for co-administered compounds. Noscapine exhibits competitive and non-competitive inhibition towards CYP3A4/5 and CYP2C9. wikipedia.org It is also identified as a time-dependent inhibitor and a mechanism-based inactivator of CYP2C9. This mechanism-based inactivation of CYP2C9 by noscapine can lead to significant drug-drug interactions, with preclinical and clinical data suggesting up to a 7-fold increase in the AUC of co-administered CYP2C9 substrates, such as (S)-warfarin. This necessitates careful consideration and potential dose adjustments for co-administered drugs metabolized by these pathways. Additionally, noscapine has been shown to inhibit/inactivate CYP enzymes, which could affect the metabolism of other anti-cancer drugs, such as doxorubicin, when co-administered. wikidata.org The observation of lower noscapine exposure upon repeated dosing in preclinical models also points towards a potential for self-induced enzyme induction, leading to its rapid clearance. wikidata.orgcaldic.com

Advanced Research Techniques and Future Perspectives

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Beta-Narcotine Research

Omics technologies provide a comprehensive view of biological systems, offering insights into the molecular changes induced by or involved in the production of specific compounds. In the context of this compound, these approaches are crucial for uncovering its intricate interactions within biological systems.

Advanced Imaging Techniques for In Vitro and In Vivo Mechanistic Studies